molecular formula C14H28O6 B14258773 Acetic acid;dec-5-ene-1,10-diol CAS No. 400628-18-4

Acetic acid;dec-5-ene-1,10-diol

Cat. No.: B14258773
CAS No.: 400628-18-4
M. Wt: 292.37 g/mol
InChI Key: NYPHMUXRPHOWMJ-UHFFFAOYSA-N
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Description

Acetic Acid (C₂H₄O₂) is a simple carboxylic acid with widespread industrial applications, including vinegar production, synthesis of vinyl acetate monomers, and use in adhesives and paints . It is produced via microbial fermentation by Acetobacter species, where pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) catalyzes ethanol oxidation to acetic acid in the ethanol oxidase respiratory chain . Metabolic flux analysis (MFA) of Acetobacter pasteurianus reveals that engineered strains overexpressing PQQ-ADH subunits (adhA and adhB) achieve higher acetic acid yields (61.42 g·L⁻¹) and reduced residual ethanol (4.18 g·L⁻¹) .

Dec-5-ene-1,10-diol (C₁₀H₁₈O₂) is an unsaturated diol with hydroxyl groups at positions 1 and 10 and a double bond at position 5. It is utilized in chemical processes such as metathesis reactions for synthesizing hydroxy- and aldehyde-functional compounds . While its specific production pathways are less documented, it is structurally analogous to other diols like but-2-ene-1,4-diol, which are intermediates in polymer and solvent manufacturing.

Properties

CAS No.

400628-18-4

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

acetic acid;dec-5-ene-1,10-diol

InChI

InChI=1S/C10H20O2.2C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;2*1-2(3)4/h1-2,11-12H,3-10H2;2*1H3,(H,3,4)

InChI Key

NYPHMUXRPHOWMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(CCO)CC=CCCCCO

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of Acetic Acid; Dec-5-ene-1,10-diol

The molecular formula C₁₂H₂₆O₄ corresponds to a 1,10-decanediol backbone with an acetic acid substituent and a double bond at the fifth carbon (dec-5-ene). Key physicochemical properties include a molecular weight of 234.332 g/mol , a logP value of 2.182 , and a polar surface area of 77.76 Ų . The presence of both hydroxyl and carboxylic acid groups necessitates careful consideration of reaction conditions to avoid undesired side reactions, such as esterification or oxidation.

Synthetic Routes for 1,10-Decanediol Derivatives

Epoxidation-Transfer Hydrogenation from 9-Decenoates

The patent CN108117479A outlines a two-step protocol for synthesizing 1,10-decanediol from 9-decenoates , which serves as a foundational methodology adaptable to unsaturated diols like dec-5-ene-1,10-diol:

Step 1: Epoxidation of 9-Decenoates
  • Reactants : 9-Decenoate esters (e.g., methyl 9-decenoate), molybdenum-based catalysts (e.g., stearic acid molybdenum), and organic peroxides (e.g., cumene hydroperoxide).
  • Conditions : 110–120°C under nitrogen, 3–12 hours.
  • Outcome : Epoxidation at the 9,10-position achieves >95% yield of 9,10-epoxy methyl decanoate .
Step 2: Transfer Hydrogenation of Epoxy Intermediates
  • Reactants : Epoxy intermediates, hydrogen donors (e.g., formic acid-triethylamine azeotrope), transition-metal catalysts (e.g., CoCl₂, FeCl₃), and reductants (e.g., glucose).
  • Conditions : 30–100°C, atmospheric pressure, 30–152 minutes.
  • Outcome : Simultaneous reduction of epoxy and ester groups yields 1,10-decanediol with >90% selectivity.

Adaptation for Dec-5-ene-1,10-diol :
To introduce a double bond at the 5-position, the starting material would require substitution with 5-decenoate esters . Epoxidation at the 5,6-position followed by hydrogenation could yield the target diol. Catalytic systems may need adjustment to accommodate steric and electronic differences.

Wax Esterification-Hydrogenation of Sebacic Acid

The patent CN104961627A describes a high-pressure hydrogenation route for 1,10-decanediol production, emphasizing scalability and purity:

Step 1: Sebacic Acid Decanediol Wax Ester Formation
  • Reactants : Sebacic acid (HOOC-(CH₂)₈-COOH), 1,10-decanediol, titanate catalysts.
  • Conditions : 130–180°C under vacuum (-0.05 to -0.09 MPa), 5–30 hours.
  • Outcome : Polyester wax esters with molecular weights of 200–500 g/mol.
Step 2: High-Pressure Hydrogenation of Wax Esters
  • Reactants : Wax esters, hydrogen gas, hydrogenation catalysts (unspecified).
  • Conditions : 150–200°C, 10–20 MPa H₂, 300–1000 m³/h flow rate.
  • Outcome : 1,10-decanediol with 95–97% yield and >99.5% purity.

Adaptation for Acetic Acid Functionalization :
Incorporating acetic acid into the wax ester backbone (e.g., via esterification with dec-5-ene-1,10-diol) prior to hydrogenation could yield the target compound. However, competitive hydrogenation of the alkene moiety must be mitigated through catalyst selection (e.g., partial poisoning or selective catalysts).

Catalytic Systems and Reaction Optimization

Molybdenum-Based Epoxidation Catalysts

Molybdenum complexes, such as stearic acid molybdenum or acetylacetonate molybdenum , exhibit high efficiency in epoxidizing unsaturated esters. Key parameters include:

  • Peroxide Co-reactants : Cumene hydroperoxide (CHP) or ethylbenzene hydroperoxide (EBHP) for optimal oxygen transfer.
  • Temperature : 110–120°C balances reaction rate and selectivity.

Transition-Metal Catalysts for Transfer Hydrogenation

Cobalt(II) chloride (CoCl₂) and iron(III) chloride (FeCl₃) in dichloromethane facilitate epoxy and ester reduction under mild conditions. Additives like glucose or xylose enhance reproducibility by stabilizing reactive intermediates.

Challenges and Mitigation Strategies

Double Bond Position Control

Synthesizing dec-5-ene-1,10-diol requires precise control over alkene placement. Potential solutions include:

  • Olefin Metathesis : Using Grubbs catalysts to reposition double bonds in precursor alkenes.
  • Bio-derived Feedstocks : Utilizing natural oils rich in 5-decenoic acid derivatives.

Acetic Acid Incorporation

Esterification of dec-5-ene-1,10-diol with acetic anhydride under acidic or enzymatic conditions could introduce the acetyl group. However, competing reactions at hydroxyl sites necessitate protective group strategies (e.g., silylation).

Industrial-Scale Considerations

Environmental Impact

  • Waste Minimization : Transfer hydrogenation generates fewer byproducts compared to traditional hydrogenation.
  • Renewable Feedstocks : 9-Decenoates from biodiesel (FAME) align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;dec-5-ene-1,10-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Acetic acid;dec-5-ene-1,10-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;dec-5-ene-1,10-diol involves its reactivity with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and reactivity of the surrounding environment .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Metabolic Flux Analysis (MFA) of Acetic Acid Pathways in A. pasteurianus
Pathway Flux (mmol·gDW⁻¹·h⁻¹) Key Enzymes
Ethanol oxidation 12.3 ± 0.5 PQQ-ADH, ALDH
TCA cycle 4.2 ± 0.3 Citrate synthase, Isocitrate dehydrogenase
Pentose phosphate 2.1 ± 0.2 Glucose-6-phosphate dehydrogenase
  • Overexpression of PQQ-ADH increases flux through the ethanol oxidation pathway by 18%, enhancing acetic acid yield .
Table 2: Proteomic Changes in Engineered A. pasteurianus
Protein Function Expression Change Role in Acetic Acid Resistance
Heat shock protein DnaK ↑ 2.5-fold Prevents protein denaturation
Peptidyl-prolyl isomerase ↑ 1.8-fold Facilitates protein folding
ABC transporters ↓ 1.6-fold Reduced ethanol efflux

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